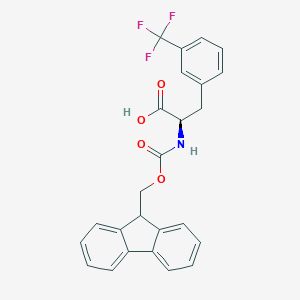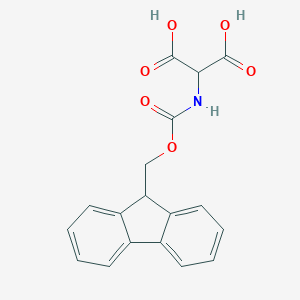
Fmoc-D-3-Trifluorometilfenilalanina
Descripción general
Descripción
Fmoc-D-3-Trifluoromethylphenylalanine is mainly used for solid phase synthesis of protein and peptide synthesis . It is a commonly used chiral protecting group, which can be introduced into the target peptide chain by chemical synthesis method . The molecular formula is C25H20F3NO4 .
Synthesis Analysis
Fmoc-D-3-Trifluoromethylphenylalanine is used for solid phase synthesis of protein and peptide synthesis . It can be introduced into the target peptide chain by chemical synthesis method, and is used for the specific and orderly connection of amino acids in solid phase synthesis .Molecular Structure Analysis
The molecular formula of Fmoc-D-3-Trifluoromethylphenylalanine is C25H20F3NO4 . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .Chemical Reactions Analysis
The method and the mechanism of coupling of the Fmoc-amino acid derivative to the resin depend upon the nature of the bond being formed . For the ester bond formation to linkers such as the Wang resin and the HMPB resin it is necessary to use a base as catalyst .Physical And Chemical Properties Analysis
The molecular weight of Fmoc-D-3-Trifluoromethylphenylalanine is 455.43 g/mol . The predicted density is 1.351±0.06 g/cm3 . The predicted boiling point is 611.2±55.0 °C .Aplicaciones Científicas De Investigación
Fmoc-D-3-Trifluorometilfenilalanina: Aplicaciones de Investigación Científica
Síntesis de péptidos: this compound probablemente se utiliza en la síntesis de péptidos. El grupo Fmoc protege el aminoácido durante la síntesis y se elimina después, lo que permite la creación de estructuras peptídicas complejas .
Sistemas de administración de fármacos: Similar a otros aminoácidos protegidos con Fmoc, este compuesto puede estar involucrado en la creación de nanoestructuras autoensambladas para aplicaciones de administración de fármacos .
Biomateriales: El compuesto podría usarse para crear biomateriales debido a su capacidad para formar hidrogeless autoportantes en condiciones fisiológicas .
Bio-Plantillación: Puede servir como un andamio para aplicaciones de bio-plantillación, proporcionando una estructura sobre la que las células u otros materiales biológicos pueden crecer .
Aplicaciones ópticas: Las propiedades inherentes del grupo Fmoc podrían hacer que este compuesto sea útil en aplicaciones ópticas, posiblemente en el desarrollo de materiales bioinspirados .
Propiedades catalíticas: El compuesto podría exhibir propiedades catalíticas que se pueden aprovechar en diversas reacciones o procesos químicos .
Aplicaciones terapéuticas: Debido a sus características estructurales, podría explorarse para usos terapéuticos, potencialmente en el diseño de nuevos medicamentos o métodos de tratamiento .
Propiedades antibióticas: Existe la posibilidad de que este compuesto tenga propiedades antibióticas, que podrían investigarse para su uso en la lucha contra las infecciones bacterianas .
Mecanismo De Acción
Target of Action
Fmoc-D-3-Trifluoromethylphenylalanine, also known as Fmoc-3-Trifluoromethyl-D-Phenylalanine, is primarily used as a protecting group for amines in the field of organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
The Fmoc group acts as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) . This allows for the specific and orderly connection of amino acids in solid phase synthesis .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of proteins and peptides .
Result of Action
The primary result of the action of Fmoc-D-3-Trifluoromethylphenylalanine is the protection of amines during peptide synthesis . This allows for the specific and orderly connection of amino acids in solid phase synthesis .
Action Environment
The action of Fmoc-D-3-Trifluoromethylphenylalanine is highly dependent on the chemical environment . For instance, the Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c26-25(27,28)16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMRBDCOLBEYRZ-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401148570 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401148570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205526-28-9 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401148570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















